molecular formula C17H17F3N2O2S2 B2976731 3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine CAS No. 2034361-40-3

3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine

Cat. No.: B2976731
CAS No.: 2034361-40-3
M. Wt: 402.45
InChI Key: CQAGHLMGAOLTPZ-UHFFFAOYSA-N
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Description

3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine is a complex organic compound that features a unique combination of a thieno[3,2-c]pyridine ring system and an azetidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine typically involves multi-step organic synthesis. The process begins with the preparation of the thieno[3,2-c]pyridine core, which can be synthesized through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources. The azetidine ring is then introduced through nucleophilic substitution reactions, often using azetidine derivatives and sulfonyl chlorides under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, high-throughput screening for reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine is unique due to its combination of the thieno[3,2-c]pyridine core with an azetidine ring and a trifluoromethylbenzenesulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

5-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2S2/c18-17(19,20)14-3-1-2-4-16(14)26(23,24)22-10-13(11-22)21-7-5-15-12(9-21)6-8-25-15/h1-4,6,8,13H,5,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAGHLMGAOLTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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